REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[S:8][CH2:7][CH2:6][C:5]2=[O:12].C(O[CH:16](OCC)[N:17]([CH3:19])[CH3:18])C>>[Cl:1][C:2]1[CH:3]=[C:4]2[C:9]([S:8][CH2:7][C:6](=[CH:16][N:17]([CH3:19])[CH3:18])[C:5]2=[O:12])=[CH:10][CH:11]=1
|
Name
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|
Quantity
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3.97 g
|
Type
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reactant
|
Smiles
|
ClC=1C=C2C(CCSC2=CC1)=O
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Name
|
|
Quantity
|
20 mL
|
Type
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reactant
|
Smiles
|
C(C)OC(N(C)C)OCC
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
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Smiles
|
ClC1=CC=C2SCC(C(C2=C1)=O)=CN(C)C
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Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.38 g |
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |